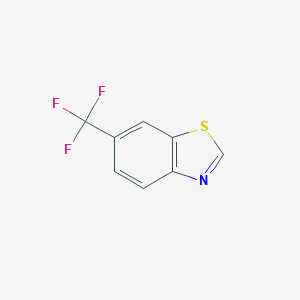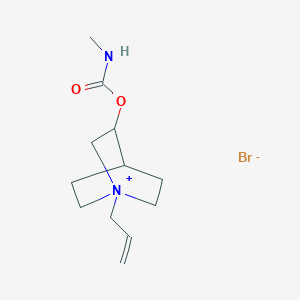
3-Carbamyl-N-allylquinuclidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamyl-N-allylquinuclidinium, also known as CAQ, is a synthetic compound that has shown promising results in scientific research, particularly in the field of neuroscience.
Mechanism of Action
3-Carbamyl-N-allylquinuclidinium acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the M2 receptor, 3-Carbamyl-N-allylquinuclidinium reduces the inhibitory effect of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Carbamyl-N-allylquinuclidinium are dependent on the specific experimental conditions and the target tissue or organ. In general, 3-Carbamyl-N-allylquinuclidinium has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Carbamyl-N-allylquinuclidinium for lab experiments is its selectivity for the M2 muscarinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Additionally, 3-Carbamyl-N-allylquinuclidinium is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments.
One limitation of 3-Carbamyl-N-allylquinuclidinium is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-Carbamyl-N-allylquinuclidinium may be dependent on the specific experimental conditions, such as the concentration of 3-Carbamyl-N-allylquinuclidinium and the target tissue or organ.
Future Directions
There are several potential future directions for the use of 3-Carbamyl-N-allylquinuclidinium in scientific research. One area of interest is the investigation of the role of the M2 muscarinic acetylcholine receptor in Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-Carbamyl-N-allylquinuclidinium may have potential therapeutic applications in the treatment of pain and inflammation. Finally, further studies are needed to determine the optimal experimental conditions for the use of 3-Carbamyl-N-allylquinuclidinium in various research applications.
Synthesis Methods
The synthesis of 3-Carbamyl-N-allylquinuclidinium involves a series of chemical reactions that result in the formation of a quinuclidine ring system. The starting material for the synthesis is N-allylquinuclidine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. Finally, the acid chloride is reacted with urea to form 3-Carbamyl-N-allylquinuclidinium.
Scientific Research Applications
3-Carbamyl-N-allylquinuclidinium has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the M2 muscarinic acetylcholine receptor, which is involved in the regulation of acetylcholine release in the brain. This selective blocking action allows for the investigation of the role of the M2 receptor in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
147137-16-4 |
|---|---|
Product Name |
3-Carbamyl-N-allylquinuclidinium |
Molecular Formula |
C12H21BrN2O2 |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
InChI Key |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Canonical SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
synonyms |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
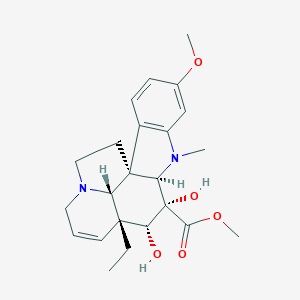
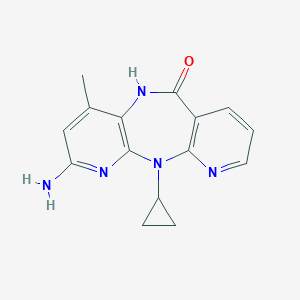
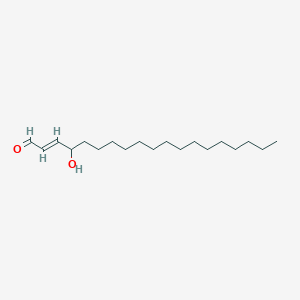

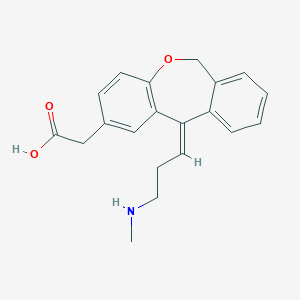
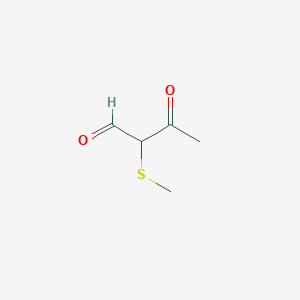
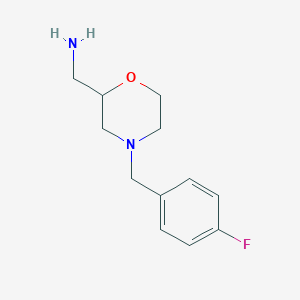
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

